2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid
Overview
Description
2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a 3-[(2-methylphenyl)methoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenol (o-cresol) and 3-bromophenylacetic acid.
Ether Formation: The 2-methylphenol is reacted with 3-bromophenylacetic acid in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to form the ether linkage.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, which lacks the 3-[(2-methylphenyl)methoxy] substitution.
2-Methoxyphenylacetic acid: Similar structure but with a methoxy group instead of the 3-[(2-methylphenyl)methoxy] group.
3-Methylphenylacetic acid: Similar structure but with a methyl group instead of the 3-[(2-methylphenyl)methoxy] group.
Uniqueness
2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid is unique due to the presence of the 3-[(2-methylphenyl)methoxy] group, which can impart distinct chemical and biological properties compared to its analogs. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[(2-methylphenyl)methoxy]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-2-3-7-14(12)11-19-15-8-4-6-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNXDTUAQMRCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000567-84-9 | |
Record name | 2-{3-[(2-methylphenyl)methoxy]phenyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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